Methods and Technical Details
The synthesis of ketorolac-d5 generally involves modifying the standard synthesis routes of ketorolac to incorporate deuterium. One common method utilizes pyrrole as a starting material, followed by benzoylation and various alkylation reactions to produce the desired compound. Specifically, the synthesis may involve:
The synthesis is optimized to avoid toxic reagents and minimize impurities, making it suitable for industrial production .
Structure and Data
Ketorolac-d5 retains the core structure of ketorolac, which can be represented as follows:
The molecular structure features a pyrrole ring, a carboxylic acid group, and an acetic acid moiety. The incorporation of five deuterium atoms alters the mass spectrum of the compound, making it distinguishable from its non-deuterated counterpart during analytical processes like liquid chromatography-mass spectrometry (LC-MS) .
Reactions and Technical Details
Ketorolac-d5 undergoes similar chemical reactions as ketorolac due to its structural similarity. Key reactions include:
In analytical applications, ketorolac-d5 is often used as an internal standard in LC-MS assays to quantify ketorolac levels in biological samples, enhancing accuracy through its unique isotopic signature .
Process and Data
Ketorolac-d5 functions through a mechanism similar to that of ketorolac by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation and pain perception. Key pharmacokinetic parameters include:
The pharmacological effects are closely monitored in clinical settings using ketorolac-d5 as a tracer in studies assessing drug metabolism and efficacy .
Physical and Chemical Properties
Ketorolac-d5 exhibits properties similar to those of ketorolac:
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these properties further .
Scientific Uses
Ketorolac-d5 is primarily utilized in research settings for:
The use of deuterated compounds like ketorolac-d5 enhances the precision of pharmacological studies, contributing valuable data for both clinical research and pharmaceutical development .
Ketorolac-d5 (CAS 1215767-66-0) is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug ketorolac, featuring five deuterium atoms specifically incorporated at the ortho, meta, and para positions of the benzoyl ring. This strategic isotopic substitution maintains the core pharmacophore—a pyrrolizine-1-carboxylic acid scaffold with a benzoyl moiety—while introducing distinct mass spectral properties essential for analytical applications. The molecular formula is C₁₅H₈D₅NO₃, with a molecular weight of 260.30 g/mol, representing a 5-unit mass increase over the unlabeled compound (MW 255.26 g/mol) [1] [9].
The structural integrity of Ketorolac-d5 is confirmed through spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). NMR analyses reveal characteristic peak shifts corresponding to deuterium substitution, particularly the absence of proton signals in the 7.4-8.1 ppm region (aromatic protons). Isotopic purity typically exceeds ≥98%, as validated by chromatographic and mass spectrometric methods, ensuring minimal interference from protiated species in quantitative assays [4] [6] [9]. The SMILES notation (O=C(C1C2=CC=C(C(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O)N2CC1)O
) explicitly denotes deuterium placement, underscoring the compound's utility as a stable internal standard for mass spectrometry-based quantification [1] [8].
Table 1: Molecular Characteristics of Ketorolac-d5
Property | Specification |
---|---|
CAS Number | 1215767-66-0 |
IUPAC Name | 5-(Benzoyl-2,3,4,5,6-d₅)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
Molecular Formula | C₁₅H₈D₅NO₃ |
Molecular Weight | 260.30 g/mol |
Isotopic Purity | ≥98% |
SMILES | O=C(C1C2=CC=C(C(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O)N2CC1)O |
The synthesis of Ketorolac-d5 employs deuterated precursors to ensure regioselective labeling and high isotopic enrichment. Two principal routes dominate:
Deuterated Benzoyl Chloride Route:Benzoyl chloride-d5 (C₆D₅COCl) serves as the deuterium source, reacting with 2-(aminomethyl)pyrrolidine under Friedel-Crafts acylation conditions. Subsequent oxidation and cyclization yield the deuterated pyrrolizine core. This method achieves isotopic purities >98% but requires rigorous anhydrous conditions to prevent deuterium–proton exchange [9].
Catalytic Deuterium Exchange:Unlabeled ketorolac undergoes hydrogen–deuterium exchange using platinum or palladium catalysts in deuterated solvents (e.g., D₂O or CD₃OD). While operationally simpler, this approach risks non-selective labeling and lower isotopic incorporation (90–95%), necessitating extensive purification [10].
Copper-catalyzed Ullmann coupling, adapted from ketorolac tromethamine intermediate synthesis, has also been explored for deuterated analogs. Using copper(I) iodide and deuterated aryl halides, this method achieves moderate yields (65–75%) but offers scalability for industrial production [10]. Critical challenges include minimizing racemization (ketorolac is chiral) and suppressing deuterium loss during workup. Purification typically combines silica gel chromatography and recrystallization to meet pharmacopeial standards for analytical use [6] [10].
Table 2: Synthetic Approaches for Ketorolac-d5
Method | Key Reagents/Conditions | Isotopic Purity | Yield |
---|---|---|---|
Deuterated Benzoyl Chloride | C₆D₅COCl, AlCl₃, 0–5°C | >98% | 60–70% |
Catalytic H/D Exchange | Pd/C, D₂O, 80°C, 24h | 90–95% | 85% |
Copper-Catalyzed Coupling | CuI, deuterated aryl halide, K₂CO₃ | 97% | 65–75% |
Ketorolac-d5 exhibits near-identical physicochemical properties to its protiated counterpart, with critical differences arising from deuterium's mass effect. The compound presents as a light brown to brown solid under standard conditions. Its aqueous solubility is limited (<1 mg/mL), but it demonstrates high solubility in dimethyl sulfoxide (DMSO; 25 mg/mL, 96.04 mM), facilitating stock solution preparation for analytical workflows [1] [2].
Computational analyses predict a topological polar surface area (TPSA) of 59.3 Ų and a partition coefficient (logP) of 2.291, indicating moderate lipophilicity conducive to reversed-phase chromatographic separation. These properties align with unlabeled ketorolac, validating its suitability as an internal standard [4] [6].
Stability studies reveal Ketorolac-d5 is hygroscopic and sensitive to prolonged light exposure. Recommended storage conditions include:
Degradation pathways involve decarboxylation and benzoyl ring oxidation, accelerated by heat (>40°C) or acidic/basic conditions. In accelerated stability trials (40°C/75% relative humidity), deuterated analogs exhibit <2% degradation over 3 months, attributable to deuterium's kinetic isotope effect, which strengthens C–D bonds against oxidative cleavage [4] [9]. This enhanced stability ensures reliability in long-term analytical applications, particularly as an internal standard in LC-MS/MS assays for ketorolac quantification in biological matrices.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4